molecular formula C16H14N2O4 B11837329 6-(Benzyloxy)-7-methoxyquinazoline-2,4(1H,3H)-dione CAS No. 60547-99-1

6-(Benzyloxy)-7-methoxyquinazoline-2,4(1H,3H)-dione

Cat. No.: B11837329
CAS No.: 60547-99-1
M. Wt: 298.29 g/mol
InChI Key: BXCXCQOZSVSYBY-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-7-methoxyquinazoline-2,4(1H,3H)-dione is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-7-methoxyquinazoline-2,4(1H,3H)-dione typically involves the reaction of appropriate substituted anthranilic acids with benzyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the quinazoline core .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the synthesis on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 6-(Benzyloxy)-7-methoxyquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-7-methoxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Biological Activity

6-(Benzyloxy)-7-methoxyquinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, characterized by its unique structural features that include both benzyloxy and methoxy groups. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and inflammation.

  • Molecular Formula : C16H14N2O4
  • Molecular Weight : 266.29 g/mol
  • IUPAC Name : 7-(benzyloxy)-6-methoxyquinazoline-2,4(1H,3H)-dione

The presence of functional groups such as benzyloxy and methoxy enhances the compound's chemical stability and biological activity. This dual substitution is crucial for its interaction with various biological targets.

Anti-Cancer Activity

Research indicates that this compound exhibits promising anti-cancer properties. Studies have shown that it can inhibit the proliferation of cancer cells by interfering with specific signaling pathways.

  • Mechanism of Action : The compound may inhibit key enzymes involved in tumor growth and metastasis. For instance, it has been observed to affect pathways related to cell cycle regulation and apoptosis.

Anti-Inflammatory Effects

In addition to its anti-cancer activity, this compound has demonstrated significant anti-inflammatory effects. It appears to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be in the low micromolar range, indicating potent activity against cancer cells.
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to control groups.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is essential. The following table summarizes some key structural analogs and their similarities:

Compound NameStructural FeaturesSimilarity Index
6-MethoxyquinazolineLacks the benzyloxy group0.90
7-Hydroxy-6-methoxyquinazolineHydroxyl group instead of benzyloxy0.91
7-(Benzyloxy)-quinazolineLacks the methoxy group0.89
7-Amino-6-methoxyquinazolineAmino group instead of benzyloxy0.97
6-Bromo-8-methoxyquinazolineBromine substitution at position six0.90

The unique combination of both benzyloxy and methoxy groups in this compound enhances its binding affinity and specificity for biological targets compared to its analogs.

Properties

CAS No.

60547-99-1

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

7-methoxy-6-phenylmethoxy-1H-quinazoline-2,4-dione

InChI

InChI=1S/C16H14N2O4/c1-21-13-8-12-11(15(19)18-16(20)17-12)7-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,17,18,19,20)

InChI Key

BXCXCQOZSVSYBY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=O)NC2=O)OCC3=CC=CC=C3

Origin of Product

United States

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